

# Benthiavalicarb: A Technical Guide to a Potent Oomycete Fungicide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benthiavalicarb*

Cat. No.: *B1259727*

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This technical guide provides an in-depth overview of **Benthiavalicarb**, a highly effective fungicide used in the management of diseases caused by Oomycete pathogens. Developed for researchers, scientists, and drug development professionals, this document details its chemical identity, mechanism of action, fungicidal spectrum, and provides key quantitative data and experimental protocols.

## Chemical Identity

**Benthiavalicarb** is a valinamide carbamate fungicide. Its chemical identification is as follows:

Identifier	Value
IUPAC Name	[(2S)-1-[[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamic acid <sup>[1]</sup>
CAS Number	413615-35-7 <sup>[1]</sup>
Derivative	Benthiavalicarb-isopropyl
CAS Number (isopropyl derivative)	177406-68-7 <sup>[2]</sup>

## Mechanism of Action

**Benthiavalicarb**'s primary mode of action is the inhibition of cell wall synthesis in Oomycetes. It specifically targets cellulose synthase, a crucial enzyme in the formation of the pathogen's cell wall. This disruption of cell wall integrity leads to the cessation of fungal growth and development. Previously, it was thought to inhibit phospholipid biosynthesis, but recent research has clarified its target to be cellulose synthase. This targeted action makes it a valuable tool in integrated pest management (IPM) strategies, particularly for controlling pathogens that have developed resistance to other fungicide classes.

## Fungicidal Spectrum

**Benthiavalicarb** demonstrates high efficacy against a range of destructive Oomycete pathogens. Its primary targets include:

- *Phytophthora infestans*, the causal agent of late blight in potatoes and tomatoes.
- *Plasmopara viticola*, the causal agent of downy mildew in grapevines.
- Other species of *Phytophthora* and downy mildew causing pathogens.

## Quantitative Efficacy Data

The efficacy of **Benthiavalicarb** has been quantified through various in vitro and in vivo studies. The following tables summarize key performance data.

### In Vitro Efficacy (EC<sub>50</sub> Values)

The half-maximal effective concentration (EC<sub>50</sub>) is a measure of the concentration of a fungicide that inhibits 50% of the pathogen's growth in vitro.

Pathogen	EC <sub>50</sub> (µg/mL)
<i>Phytophthora infestans</i>	0.01 - 0.05
<i>Plasmopara viticola</i>	Data not available in a consolidated format
Other <i>Phytophthora</i> spp.	0.01 - 0.05

Note: EC<sub>50</sub> values can vary depending on the specific isolate and experimental conditions.

## Field Trial Efficacy

Field trials have demonstrated the practical effectiveness of **Benthiavalicarb** in controlling Oomycete diseases under real-world conditions.

Crop	Disease	Application Rate (g a.i./ha)	Disease Control (%)	Yield Increase (%)
Potato	Late Blight (Phytophthora infestans)	25 - 75[3]	Up to 90%	Up to 30%
Grape	Downy Mildew (Plasmopara viticola)	50 - 100	Up to 95%	Up to 25%
Tomato	Late Blight (Phytophthora infestans)	25 - 75[3]	Up to 85%	Up to 20%

Note: Disease control and yield increase are dependent on disease pressure, application timing, and other agronomic factors.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide efficacy. The following are outlines of key experimental protocols.

### In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the growth of a pathogen.

Objective: To determine the EC<sub>50</sub> value of **Benthiavalicarb** against a target Oomycete pathogen.

Materials:

- Pure culture of the target Oomycete pathogen (e.g., *Phytophthora infestans*).

- Appropriate culture medium (e.g., Potato Dextrose Agar - PDA).
- Technical grade **Benthiavalicarb**.
- Solvent (e.g., Dimethyl sulfoxide - DMSO).
- Sterile petri dishes, micropipettes, and other standard laboratory equipment.

#### Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Benthiavalicarb** in a suitable solvent (e.g., 10 mg/mL in DMSO).
- **Amended Media Preparation:** Prepare a series of dilutions of the **Benthiavalicarb** stock solution in the molten culture medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate with only the solvent should also be prepared.
- **Inoculation:** Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing pathogen culture onto the center of each **Benthiavalicarb**-amended and control plate.
- **Incubation:** Incubate the plates at the optimal temperature for the pathogen's growth (e.g., 18-22°C for *P. infestans*) in the dark.
- **Data Collection:** Measure the radial growth of the mycelium in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
- **Analysis:** Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC<sub>50</sub> value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the concentration.

## In Vivo Efficacy Assay (Detached Leaf Assay)

This assay evaluates the protective and curative activity of a fungicide on plant tissue.

**Objective:** To assess the efficacy of **Benthiavalicarb** in preventing or treating infection by an Oomycete pathogen on detached leaves.

**Materials:**

- Healthy, susceptible host plant leaves (e.g., potato or tomato leaflets).
- **Benthiavalicarb** formulation.
- Spore suspension of the target pathogen (e.g., zoospore suspension of *P. infestans*).
- Moist chambers (e.g., petri dishes with moist filter paper).
- Spraying apparatus.

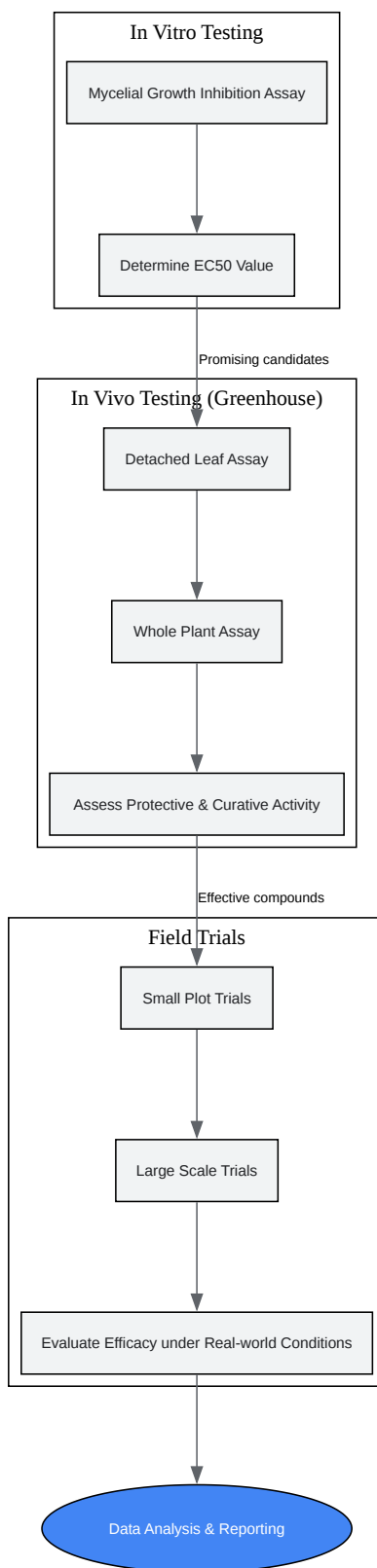
**Procedure:**

- Protective Assay:
  - Spray the detached leaves with different concentrations of **Benthiavalicarb**.
  - Allow the leaves to dry.
  - Inoculate the treated leaves with a known concentration of the pathogen's spore suspension.
- Curative Assay:
  - Inoculate the detached leaves with the pathogen's spore suspension.
  - After a specific incubation period (e.g., 24 hours), spray the leaves with different concentrations of **Benthiavalicarb**.
- Incubation: Place the leaves in moist chambers and incubate under conditions favorable for disease development (e.g., high humidity, optimal temperature).
- Data Collection: Assess the disease severity on each leaf after a set incubation period (e.g., 5-7 days) by estimating the percentage of the leaf area covered by lesions.
- Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

## Visualizations

### Experimental Workflow for Fungicide Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a fungicide like **Benthiavalicarb**.



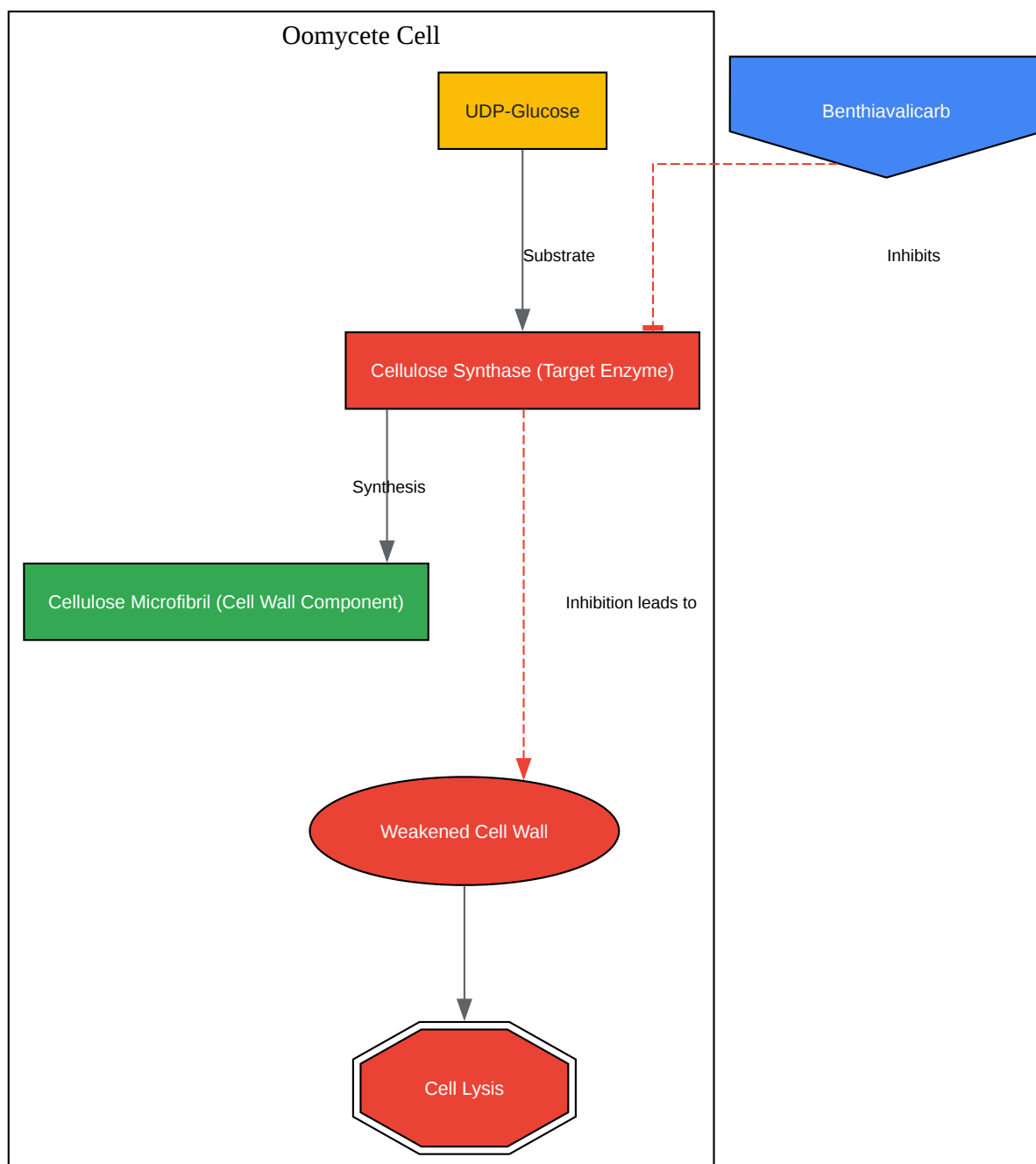
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Caption: Workflow for fungicide efficacy evaluation.

## Putative Mode of Action: Inhibition of Cellulose Synthase

The following diagram illustrates the proposed mechanism of **Benthiavalicarb**'s action on the fungal cell wall.





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Caption: Inhibition of cellulose synthesis by **Benthiavalicarb**.

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- To cite this document: BenchChem. [Benthiavalicarb: A Technical Guide to a Potent Oomycete Fungicide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259727#benthiavalicarb-iupac-name-and-cas-number]

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